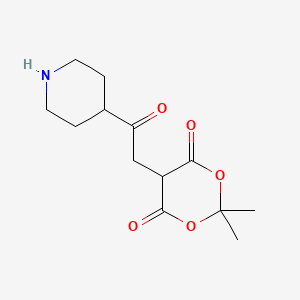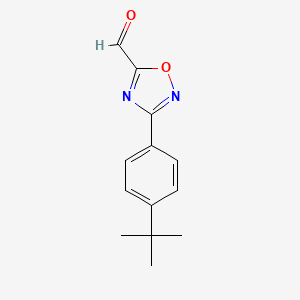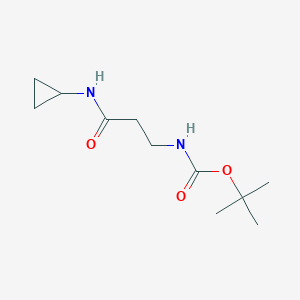
Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a cyclopropylamino group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative. One common method is the reaction of tert-butyl carbamate with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out under mild conditions, often at room temperature, to avoid any side reactions.
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction of di-tert-butyl dicarbonate with cyclopropylamine in the presence of a base such as triethylamine can yield this compound in high yields . This method is advantageous due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity . This inhibition can affect various biochemical pathways, making the compound useful in the study of enzyme kinetics and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Cyclopropylamine: A related compound with a cyclopropyl group but lacking the carbamate functionality.
Di-tert-butyl dicarbonate (Boc2O): A reagent used in the synthesis of tert-butyl carbamates.
Uniqueness
Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate is unique due to its combination of a tert-butyl group, a cyclopropylamino group, and a carbamate functional group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C11H20N2O3 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
tert-butyl N-[3-(cyclopropylamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-7-6-9(14)13-8-4-5-8/h8H,4-7H2,1-3H3,(H,12,15)(H,13,14) |
Clé InChI |
CPENJQXITMQYNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(=O)NC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


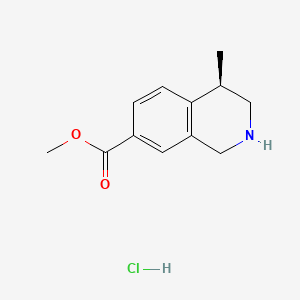
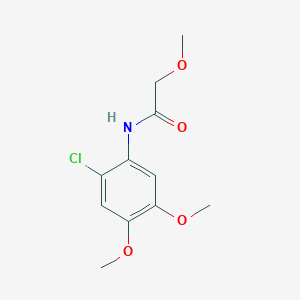
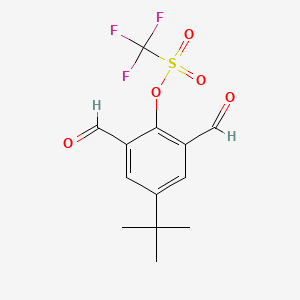
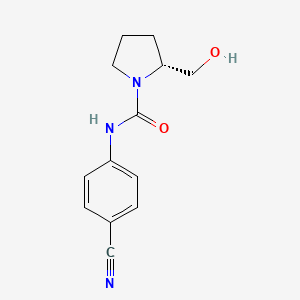
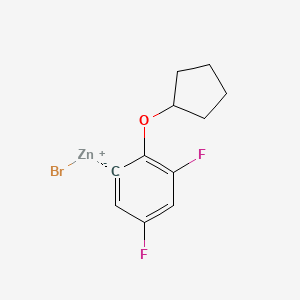
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
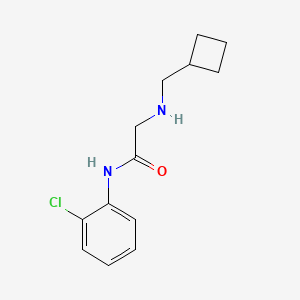
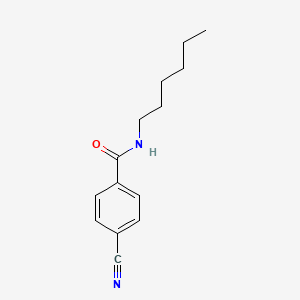

![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)

